molecular formula C13H20N2 B13893937 1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine CAS No. 1354659-05-4

1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine

Cat. No.: B13893937
CAS No.: 1354659-05-4
M. Wt: 204.31 g/mol
InChI Key: IHQMLFHNYFKPRF-UHFFFAOYSA-N
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Description

1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine is an organic compound with the molecular formula C12H18N2. It is characterized by the presence of a pyrrolidine ring attached to a phenyl group via a methylene bridge, and an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine typically involves the reaction of 3-(bromomethyl)phenylmethanamine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine is unique due to the combination of the pyrrolidine ring and the phenyl-ethanamine structure, which can confer distinct chemical and biological properties. This combination allows for enhanced interaction with biological targets and potential therapeutic applications .

Properties

CAS No.

1354659-05-4

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-[3-(pyrrolidin-1-ylmethyl)phenyl]ethanamine

InChI

InChI=1S/C13H20N2/c1-11(14)13-6-4-5-12(9-13)10-15-7-2-3-8-15/h4-6,9,11H,2-3,7-8,10,14H2,1H3

InChI Key

IHQMLFHNYFKPRF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)CN2CCCC2)N

Origin of Product

United States

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